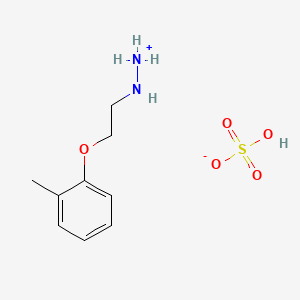

1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate

Description

1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate is a hydrazine derivative characterized by an o-methyl-substituted phenoxyethyl group bound to a hydrazine moiety, with hydrogen sulfate as the counterion. Its molecular formula is C₉H₁₄N₂O·H₂SO₄, yielding a molecular weight of 266.3 g/mol. Structurally, the compound features a phenoxy group (oxygen-linked aromatic ring) with an ortho-methyl substituent, connected via an ethyl chain to a hydrazine group. This configuration distinguishes it from phenethyl-based analogs (e.g., phenelzine sulfate) by the presence of an ether linkage, which may influence solubility, bioavailability, and biological interactions .

The compound is synthetically accessible through hydrazinolysis or alkylation reactions, analogous to methods described for structurally related hydrazine derivatives (e.g., hydrazinolysis of esters in and ).

Properties

CAS No. |

2598-72-3 |

|---|---|

Molecular Formula |

C9H16N2O5S |

Molecular Weight |

264.30 g/mol |

IUPAC Name |

hydrogen sulfate;[2-(2-methylphenoxy)ethylamino]azanium |

InChI |

InChI=1S/C9H14N2O.H2O4S/c1-8-4-2-3-5-9(8)12-7-6-11-10;1-5(2,3)4/h2-5,11H,6-7,10H2,1H3;(H2,1,2,3,4) |

InChI Key |

SWADHONMVDUVJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCCN[NH3+].OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate typically involves the reaction of o-methylphenol with ethylene oxide to form 2-(o-methylphenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate to produce 1-(2-(o-methylphenoxy)ethyl)hydrazine. Finally, the hydrazine derivative is treated with sulfuric acid to obtain the hydrogen sulfate salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate can undergo several types of chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form various nitrogen-containing compounds.

Reduction: The compound can be reduced to form simpler hydrazine derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction could produce simpler hydrazine derivatives. Substitution reactions may result in the formation of various substituted phenoxy compounds.

Scientific Research Applications

1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate has several scientific research applications:

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can affect various cellular pathways and processes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazine derivatives with aromatic substituents exhibit diverse biological activities, influenced by substituent type, position, and backbone flexibility. Below is a comparative analysis of 1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate and its analogs:

Key Observations:

Backbone Flexibility and Bioactivity Phenethyl derivatives (e.g., phenelzine) exhibit rigid backbones, favoring interactions with MAO enzymes. The antifertility activity of [2-(2-fluorophenyl)ethyl]hydrazine sulfate highlights how halogen substituents can modulate biological targets beyond neurology (e.g., reproductive systems).

Substituent Effects on Toxicity The p-methylphenethyl analog (LD₅₀ = 182 mg/kg, mouse) demonstrates moderate acute toxicity, while the o-methylphenoxy variant’s toxicity remains uncharacterized. Ortho-substituted derivatives generally show altered metabolic stability compared to para isomers due to steric hindrance.

Synthetic Pathways Hydrazinolysis of esters (e.g., ethyl 2-(4-chlorophenoxy)acetate in ) is a common route for phenoxyacetohydrazides. The target compound likely follows analogous steps, substituting o-methylphenoxy groups during alkylation.

Pharmacological Potential Phenelzine’s MAO inhibition underscores the importance of the hydrazine moiety in enzyme targeting. The target compound’s o-methylphenoxy group may confer selectivity for specific MAO isoforms or novel targets, though empirical validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.